molecular formula C15H10INO B3020512 (1H-Indol-1-yl)(2-iodophenyl)methanone CAS No. 53904-13-5

(1H-Indol-1-yl)(2-iodophenyl)methanone

Cat. No.: B3020512
CAS No.: 53904-13-5
M. Wt: 347.155
InChI Key: WDSUBEXNDLUMLB-UHFFFAOYSA-N
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Description

(1H-Indol-1-yl)(2-iodophenyl)methanone: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound is characterized by the presence of an indole ring attached to a phenyl group substituted with an iodine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone typically involves the reaction of indole derivatives with iodobenzene derivatives under specific conditions. One common method is the Mizoroki-Heck reaction, which is a palladium-catalyzed coupling reaction. This reaction is carried out in an aqueous medium, often using palladium acetate as the catalyst and a base such as triethylamine .

Industrial Production Methods: Industrial production of this compound may involve large-scale Mizoroki-Heck reactions with optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: (1H-Indol-1-yl)(2-iodophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Coupling Reactions: It participates in coupling reactions such as the Mizoroki-Heck reaction to form complex structures.

Common Reagents and Conditions:

    Palladium Acetate: Used as a catalyst in coupling reactions.

    Triethylamine: Acts as a base in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed:

    Substituted Indoles: Formed through substitution reactions.

    Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.

    Coupled Products: Formed through coupling reactions like the Mizoroki-Heck reaction.

Scientific Research Applications

Chemistry: (1H-Indol-1-yl)(2-iodophenyl)methanone is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound to understand the behavior of indole derivatives in biological systems.

Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (1H-Indol-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to these targets, modulating their activity. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

    (1-Pentyl-1H-indol-3-yl)(2-iodophenyl)methanone: Similar structure with a pentyl group instead of a hydrogen atom on the indole ring.

    (4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: Contains a methoxy group on the phenyl ring.

    JWH-210: A naphthoylindole derivative with similar biological activity.

Uniqueness: (1H-Indol-1-yl)(2-iodophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom on the phenyl ring enhances its reactivity and potential interactions with molecular targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

indol-1-yl-(2-iodophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDSUBEXNDLUMLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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